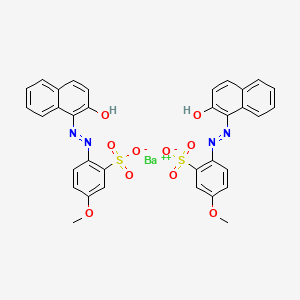

Barium bis(2-((2-hydroxy-1-naphthyl)azo)-5-methoxybenzenesulphonate)

Description

Properties

CAS No. |

85391-55-5 |

|---|---|

Molecular Formula |

C34H26BaN4O10S2 |

Molecular Weight |

852.1 g/mol |

IUPAC Name |

barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxybenzenesulfonate |

InChI |

InChI=1S/2C17H14N2O5S.Ba/c2*1-24-12-7-8-14(16(10-12)25(21,22)23)18-19-17-13-5-3-2-4-11(13)6-9-15(17)20;/h2*2-10,20H,1H3,(H,21,22,23);/q;;+2/p-2 |

InChI Key |

WOKBFZQJLJEXBU-UHFFFAOYSA-L |

Canonical SMILES |

COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] typically involves the diazotization of 2-amino-1-naphthol followed by coupling with 5-methoxybenzenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The resulting product is then treated with barium chloride to precipitate the barium salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonate group under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] has several applications in scientific research:

Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

Biology: Employed in histological staining techniques to visualize cellular components.

Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Widely used in the production of pigments for paints, inks, and textiles.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo group can participate in electron transfer reactions, while the sulfonate group enhances solubility and interaction with biological molecules. These properties make it useful in various applications, from analytical chemistry to drug delivery.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Barium bis[2-((2-hydroxy-1-naphthyl)azo)-5-methoxybenzenesulphonate]

- CAS No.: 85391-55-5

- Molecular Formula : C₃₄H₂₆BaN₄O₁₀S₂ (inferred from structural analogs )

- Key Features : This azo compound contains a naphthyl-azo-benzenesulphonate backbone with a methoxy (-OCH₃) substituent at the 5-position of the benzene ring. It is a barium salt, enhancing its stability and solubility in aqueous matrices .

Applications : Primarily used as a colorant in cosmetics and industrial dyes due to its intense coloration and metal-complexing properties .

Comparison with Structurally Similar Compounds

Substituent Variations in Azo-Benzenesulphonate Derivatives

The substituents on the benzene ring significantly influence physicochemical properties. Key analogs include:

Functional Group Impact on Properties

- Methoxy (-OCH₃) : Enhances solubility in polar solvents and stabilizes the azo linkage via electron-donating effects .

- Chloro (-Cl) : Increases molecular weight and environmental persistence (e.g., half-life >120 days for 73612-34-7 ).

- Methyl (-CH₃) : Improves thermal stability and reduces aggregation in cosmetic formulations .

Environmental and Regulatory Considerations

- The methoxy-substituted compound (85391-55-5) lacks explicit environmental hazard data, but chloro-substituted analogs like 73612-34-7 are classified as persistent, mobile, and toxic (PMT/vPvM) due to low biodegradability .

- CI 15580 (5850-87-3) is approved for cosmetic use under EU regulations but restricted to non-oxidative hair dyes .

Stability and Performance

- Thermal Stability : Methyl-substituted CI 15580 exhibits superior stability at high temperatures (critical for hair dye formulations) compared to methoxy- or chloro-substituted variants .

- Color Fastness : Methoxy groups in 85391-55-5 improve resistance to UV degradation, whereas chloro substituents enhance wash-fastness .

Q & A

Q. What are the standard synthetic routes and characterization techniques for Barium bis(2-((2-hydroxy-1-naphthyl)azo)-5-methoxybenzenesulphonate)?

The synthesis typically involves diazotization of 2-hydroxy-1-naphthylamine followed by coupling with 5-methoxybenzenesulphonic acid derivatives. Purification is achieved via recrystallization or column chromatography. Structural confirmation requires:

- X-ray crystallography (using programs like SHELXL for refinement ).

- Spectroscopic methods : UV-Vis (to confirm λmax of the azo chromophore), IR (for sulfonate and hydroxyl groups), and NMR (though limited due to paramagnetic azo bonds).

- Elemental analysis to verify barium content. Challenges include ensuring stoichiometric balance of the barium counterion and minimizing by-products like unreacted intermediates .

Q. What are the primary research applications of this compound in academic settings?

Its azo-sulfonate structure enables:

- Colorimetric sensing : As a pH or metal ion indicator due to azo group redox activity .

- Biological staining : Selective interaction with cellular components (e.g., proteins or lipids) via sulfonate hydrophilicity and azo-π stacking .

- Coordination chemistry : The sulfonate and hydroxyl groups act as potential ligands for metal ions, though barium's low charge density limits direct coordination .

Advanced Research Questions

Q. How do the azo and sulfonate groups influence the compound’s coordination behavior with transition metals?

Advanced studies use spectrophotometric titration and cyclic voltammetry to probe metal interactions. For example:

- The azo group’s lone pairs can bind to metals like Cu(II) or Fe(III), forming charge-transfer complexes detectable via UV-Vis shifts.

- Sulfonate groups enhance solubility in aqueous media but may sterically hinder coordination. Methodological considerations include pH control (to deprotonate hydroxyl groups) and competitive ligand experiments to assess binding constants .

Q. What experimental strategies resolve discrepancies in crystallographic data for this compound?

Challenges arise from:

- Twinned crystals : Use SHELXL’s twin refinement tools or alternative software (e.g., Olex2) for data integration .

- Disorder in the sulfonate group : Apply restraints or constraints during refinement.

- Validation via Hirshfeld surface analysis to confirm intermolecular interactions (e.g., hydrogen bonds between sulfonate and hydroxyl groups) .

Q. How can researchers optimize photostability and thermal degradation studies for this azo compound?

- Photostability : Expose samples to controlled UV irradiation (e.g., using a solar simulator) and monitor degradation via HPLC or mass spectrometry.

- Thermal analysis : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds.

- Solvent effects : Compare stability in polar (water) vs. non-polar (toluene) media to assess aggregation-driven photobleaching .

Methodological Considerations

Q. What analytical techniques are critical for detecting synthesis by-products?

- Thin-layer chromatography (TLC) for real-time monitoring.

- High-resolution mass spectrometry (HRMS) to identify unreacted intermediates or sulfonate ester by-products.

- Ion chromatography to quantify free barium ions, ensuring complete salt formation .

Q. How does the compound’s solubility profile impact its utility in aqueous vs. organic systems?

- The sulfonate group confers high water solubility, making it suitable for aqueous-phase reactions (e.g., as a surfactant in micellar catalysis).

- In organic solvents (e.g., DMF), aggregation can occur, altering spectroscopic properties. Use dynamic light scattering (DLS) to monitor particle size .

Data Interpretation Challenges

Q. How to address contradictions in spectroscopic vs. crystallographic data for structural assignments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.